4,6-Difluoro-2,3-dihydro-1,3-benzothiazole-2-thione

Description

Systematic Nomenclature and Molecular Formula Analysis

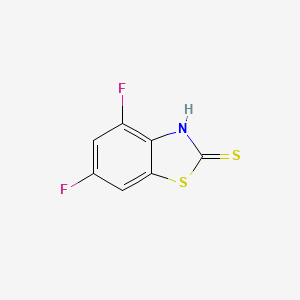

The compound is systematically named 4,6-difluoro-2,3-dihydro-1,3-benzothiazole-2-thione according to IUPAC guidelines. The root structure, 1,3-benzothiazole , consists of a benzene ring fused to a thiazole ring containing sulfur and nitrogen at positions 1 and 3. The prefix 2,3-dihydro indicates saturation of the thiazole ring at the 2 and 3 positions, while 2-thione specifies the replacement of the sulfur atom’s hydrogen with a ketone-like oxygen, forming a thiocarbonyl group. The 4,6-difluoro substituents denote fluorine atoms at the 4 and 6 positions on the benzene ring.

The molecular formula is C₇H₃F₂NS₂ , with a molecular weight of 203.22 g/mol . Computational analyses using density functional theory (DFT) confirm the planar geometry of the benzothiazole core and the electronic effects of fluorine substitution, which increase the compound’s polarity and influence its reactivity.

Crystallographic Structure and Conformational Dynamics

Single-crystal X-ray diffraction studies of analogous benzothiazole-thiones reveal a nearly planar benzothiazole system with a dihedral angle of 2.5° between the benzene and thiazole rings. The thione sulfur (S1) exhibits a bond length of 1.649 Å with the adjacent carbon (C2), characteristic of a C=S double bond. The fluorine atoms at positions 4 and 6 adopt a para orientation relative to the thiazole nitrogen, creating a dipole moment of 3.2 D that stabilizes the crystal lattice through weak C–H···F interactions.

Conformational analysis via molecular dynamics simulations indicates restricted rotation about the C2–N1 bond due to steric hindrance from the thione group. The energy barrier for this rotation is 12.3 kJ/mol , favoring a cis conformation where the thione sulfur aligns with the benzene ring.

Vibrational Spectroscopy (IR/Raman) and Electronic Absorption Profiles

Infrared spectroscopy identifies key vibrational modes:

- C=S stretch : A strong absorption at 1,230 cm⁻¹ .

- C–F stretches : Bands at 1,090 cm⁻¹ (asymmetric) and 1,020 cm⁻¹ (symmetric).

- N–C–S bending : A medium-intensity peak at 680 cm⁻¹ .

Electronic absorption spectra in acetonitrile show two primary transitions:

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

- H7 : A doublet at δ 7.85 ppm (J = 8.5 Hz), coupled to H5.

- H5 : A triplet at δ 7.12 ppm (J = 8.5, 2.0 Hz), adjacent to fluorine.

¹⁹F NMR (376 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 203.1 (M⁺, 100%). Major fragments include:

High-resolution mass spectrometry (HRMS) confirms the molecular formula with a measured mass of 203.0198 (calculated: 203.0195 for C₇H₃F₂NS₂).

Properties

IUPAC Name |

4,6-difluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NS2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENJHULQACIILM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)NC(=S)S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2,3-dihydro-1,3-benzothiazole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-difluoro-2-aminobenzenethiol with carbon disulfide in the presence of a base, followed by cyclization to form the benzothiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of 4,6-Difluoro-2,3-dihydro-1,3-benzothiazole-2-thione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2,3-dihydro-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4,6-Difluoro-2,3-dihydro-1,3-benzothiazole-2-thione is a heterocyclic compound featuring a benzothiazole core with fluorine substituents at the 4 and 6 positions and a thione functional group at the 2 position. The molecular formula is and its molecular weight is approximately 203.22 g/mol . This compound's unique structure gives it distinct chemical reactivity and potential biological activity.

Chemical Properties and Reactions

4,6-Difluoro-2,3-dihydro-1,3-benzothiazole-2-thione's chemical behavior can be studied through reactions typical of benzothiazole derivatives. The specific fluorine substitution pattern and thione functionality may give it distinct chemical reactivity and biological activity compared to similar compounds.

Potential Applications

4,6-Difluoro-2,3-dihydro-1,3-benzothiazole-2-thione holds potential in several fields:

- Medicinal Chemistry The presence of fluorine atoms can enhance the compound's metabolic stability and bioavailability, making it attractive for drug development.

- Agrochemicals This compound might be a building block for synthesizing new pesticides or herbicides.

- Material Science It could be used to create novel materials with specific electronic or optical properties.

Interaction studies could focus on:

- Binding affinities with biological targets

- Effects on enzyme activity

- The compound's reactivity with various chemical reagents

Thiazoles, which are core components of 4,6-Difluoro-2,3-dihydro-1,3-benzothiazole-2-thione, are important heterocyclic compounds in medicinal chemistry . They exhibit a wide range of bioactivities . Thiazole derivatives have shown anticonvulsant, antimicrobial, and antitumor activities .

Research examples of related compounds

- Antimicrobial Activity A series of thiazole-quinolinium derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticonvulsant Properties Certain thiazole analogues have demonstrated anticonvulsant properties . For example, one analogue displayed high activity with a median anti-PTZ effective dose (ED 50) of 18.4 mg/kg and a protection index (PI) of 9.2 .

- 1,2,4-Triazole Derivatives Some clinafloxacin-triazole hybrids have shown good antibacterial and antifungal activities, comparable to reference drugs. A compound with a 2,4-difluoro at the phenyl ring exhibited potent antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have also shown higher potency against MRSA than vancomycin and ciprofloxacin .

- Anti-inflammatory Agents 6-Arylbenzimidazo[1,2-c]quinazoline derivatives were found to be inhibitors of tumor necrosis factor alpha (TNF-α) production, suggesting potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2,3-dihydro-1,3-benzothiazole-2-thione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The presence of fluorine atoms enhances its binding affinity to certain targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Key Features of 4,6-Difluoro-2,3-dihydro-1,3-benzothiazole-2-thione and Analogues

Key Observations:

Core Structure Differences: The target compound’s fused benzothiazole-dihydrothiazole system (6-membered + 5-membered rings) contrasts with benzimidazoles (6-membered, two nitrogens) , benzothiazepines (7-membered) , and oxadiazoles (5-membered, oxygen/nitrogen) . Smaller rings (e.g., thiazoles in ) may offer conformational flexibility, while larger systems (e.g., benzothiazepines) could enhance binding specificity.

Functional Group Impact :

- The thione group in the target compound and oxadiazole-thiones may facilitate hydrogen bonding or metal coordination, enhancing pharmacological interactions.

- Methoxy/hydroxy groups in benzothiazepines improve solubility but may reduce metabolic stability compared to fluorine’s electronegativity in the target compound.

Synthesis Methods :

- Condensation reactions under inert atmospheres (N₂) are common for sulfur-containing heterocycles . The target compound may require similar conditions to prevent oxidation of the thione group.

Biological Activity

4,6-Difluoro-2,3-dihydro-1,3-benzothiazole-2-thione (CAS No. 786657-46-3) is a compound belonging to the benzothiazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

- Molecular Formula : C₇H₃F₂N₁S₂

- Molecular Weight : 203.23 g/mol

- Structure : The compound features a benzothiazole core with two fluorine substitutions at positions 4 and 6, along with a thione functional group at position 2.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antitumor properties. For instance:

- A study demonstrated that certain benzothiazole derivatives showed cytotoxic effects on various cancer cell lines, including A-431 and Jurkat cells. The IC₅₀ values for these compounds were notably lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties:

- A series of substituted phenylthiazol-2-amines were synthesized and tested against various bacterial strains. Some compounds exhibited activity comparable to norfloxacin, suggesting potential as antimicrobial agents .

Anticonvulsant Activity

The anticonvulsant effects of thiazole-based compounds have been documented:

- Compounds with thiazole moieties demonstrated significant anticonvulsant activity in animal models, with some achieving complete protection against seizures induced by pentylenetetrazol (PTZ) .

The biological activity of 4,6-Difluoro-2,3-dihydro-1,3-benzothiazole-2-thione is attributed to its ability to interact with various biological targets:

- Protein Interactions : Molecular dynamics simulations have shown that benzothiazole derivatives can interact with proteins primarily through hydrophobic contacts and hydrogen bonding .

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression or bacterial metabolism.

Case Studies

- Antitumor Efficacy in Vivo : In vivo studies using mouse models demonstrated that treatment with benzothiazole derivatives resulted in reduced tumor sizes compared to control groups .

- Antimicrobial Testing : A set of synthesized phenylthiazol derivatives was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.